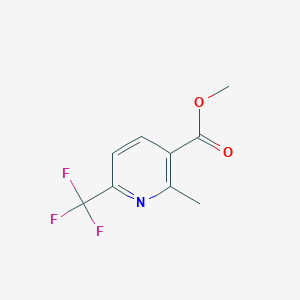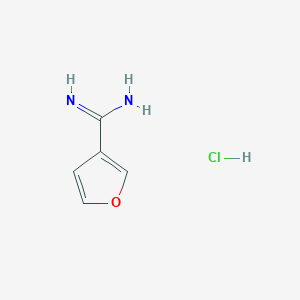
4-(二氟甲基)-1-氟苯
描述
4-(Difluoromethyl)-1-fluorobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring
科学研究应用
4-(Difluoromethyl)-1-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用机制
Target of Action
Similar compounds such as 4-difluoromethyl pyrazole derivatives have been studied for their interaction with cyclooxygenase-2 .
Mode of Action
It’s known that the difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, which could affect its interaction with its targets .
Biochemical Pathways
The introduction of difluoromethyl groups has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Pharmacokinetics
Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
The difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, potentially affecting its biological activity .
Action Environment
The action of 4-(Difluoromethyl)-1-fluorobenzene can be influenced by the reaction environment. For instance, the outcomes of reactions involving similar compounds, such as 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones, are restricted by the reaction environment .
生化分析
Biochemical Properties
4-(Difluoromethyl)-1-fluorobenzene plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and the compound’s overall stability .
Cellular Effects
The effects of 4-(Difluoromethyl)-1-fluorobenzene on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 4-(Difluoromethyl)-1-fluorobenzene can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-(Difluoromethyl)-1-fluorobenzene exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure. The binding interactions often involve the difluoromethyl group forming hydrogen bonds with key amino acid residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)-1-fluorobenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term exposure to 4-(Difluoromethyl)-1-fluorobenzene has been associated with alterations in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and reduced oxidative stress. At high doses, it can lead to toxic or adverse effects, including liver toxicity and disruptions in metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .
Metabolic Pathways
4-(Difluoromethyl)-1-fluorobenzene is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 4-(Difluoromethyl)-1-fluorobenzene can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(Difluoromethyl)-1-fluorobenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. This localization can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
4-(Difluoromethyl)-1-fluorobenzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-fluorobenzene can be achieved through several methods. One common approach involves the difluoromethylation of fluorobenzene derivatives. This can be accomplished using difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl zinc bromide under appropriate reaction conditions. The reaction typically requires the presence of a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-1-fluorobenzene may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity 4-(Difluoromethyl)-1-fluorobenzene suitable for various applications.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form difluoromethylated benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms with other nucleophiles.
Electrophilic Substitution: Reagents like bromine or chlorine can be used to introduce halogen atoms into the benzene ring.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the difluoromethyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethylated benzene derivatives.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)-1-fluorobenzene: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-(Difluoromethyl)-2-fluorobenzene: The position of the fluorine atom on the benzene ring is different.
4-(Difluoromethyl)-1-chlorobenzene: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-(Difluoromethyl)-1-fluorobenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced lipophilicity, making it valuable in various applications. The difluoromethyl group also serves as a bioisostere for hydroxyl and thiol groups, providing opportunities for the design of novel compounds with improved biological activity.
属性
IUPAC Name |
1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAAMDWKNWRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377831 | |
| Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26132-51-4 | |
| Record name | 4-(Difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B1303473.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)







![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)




